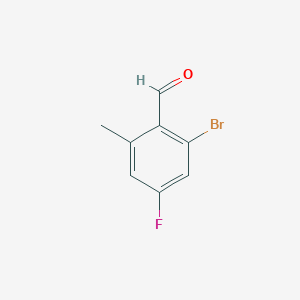

2-Brom-4-fluor-6-methylbenzaldehyd

Übersicht

Beschreibung

2-Bromo-4-fluoro-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-4-fluoro-6-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-6-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese: Baustein für pharmazeutische Verbindungen

2-Brom-4-fluor-6-methylbenzaldehyd: dient als vielseitiger Baustein in der organischen Synthese. Seine Reaktivität ermöglicht die Bildung verschiedener Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen, was ihn wertvoll für die Konstruktion komplexer pharmazeutischer Moleküle macht. Beispielsweise kann er eine Knoevenagel-Kondensation eingehen, eine Reaktion, die Kohlenstoff-Kohlenstoff-Bindungen zwischen Aldehyden und aktiven Methylenverbindungen bildet und zur Synthese potenzieller Medikamentenkandidaten führt .

Materialwissenschaft: Vorläufer für fortschrittliche Materialien

In der Materialwissenschaft kann diese Verbindung zur Synthese neuer organischer Materialien mit spezifischen elektronischen Eigenschaften verwendet werden. Sie kann als Vorläufer für leitfähige Polymere oder Materialien mit geringer Bandlücke dienen, die für die Entwicklung organischer Halbleiter und Photovoltaikzellen entscheidend sind .

Chemische Synthese: Zwischenprodukt für Agrochemikalien

Das halogenierte Benzaldehydderivat ist auch ein Zwischenprodukt bei der Synthese von Agrochemikalien. Seine Einarbeitung in Pestizide und Herbizide kann ihre Bindungsaffinität zu Zielstellen in Schädlingen und Unkräutern verbessern, wodurch die Wirksamkeit und Selektivität gesteigert wird .

Analytische Chemie: Chromatographische Studien

In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden. Seine einzigartige Retentionszeit und seine spektralen Eigenschaften ermöglichen die Kalibrierung von Instrumenten und die Quantifizierung ähnlicher Verbindungen in komplexen Mischungen .

Medizinische Chemie: antimikrobielle Aktivität

Forschungen haben gezeigt, dass halogenierte Benzaldehyde antimikrobielle Aktivität aufweisen. Daher könnte This compound auf seine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe untersucht werden, die resistente Stämme von Bakterien und Pilzen bekämpfen .

Katalyse: Ligand für Übergangsmetallkatalysatoren

Diese Verbindung kann als Ligand für Übergangsmetallkatalysatoren dienen, die in verschiedenen katalytischen Prozessen eingesetzt werden, einschließlich Kreuzkupplungsreaktionen. Das Vorhandensein sowohl von Brom- als auch von Fluorsubstituenten kann die elektronischen Eigenschaften des Metallzentrums modulieren und die Aktivität und Selektivität des Katalysators beeinflussen .

Umweltwissenschaften: Abbaustudien

Umweltwissenschaftler können die Abbauwege von This compound untersuchen, um seine Umweltauswirkungen zu verstehen, insbesondere seine Persistenz und Abbauprodukte in Boden- und Wassersystemen .

Biochemie: Proteinmarkierung

In der Biochemie kann die Aldehydgruppe von This compound zur Proteinmarkierung verwendet werden. Sie kann mit nucleophilen Aminosäuren in Proteinen reagieren und eine Schiff-Base bilden, die weiter zu einer stabilen Aminbindung reduziert werden kann. Diese Anwendung ist nützlich bei der Untersuchung von Proteininteraktionen und -dynamik .

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

2-Bromo-4-fluoro-6-methylbenzaldehyde, like other benzaldehydes, may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .

Biochemical Pathways

It’s known that benzaldehydes can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Benzaldehydes are known to participate in various chemical reactions, which can lead to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-6-methylbenzaldehyde. For instance, temperature can affect the rate of chemical reactions . Furthermore, the compound should be stored at a temperature of 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTWYBVWOIOMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652924 | |

| Record name | 2-Bromo-4-fluoro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-19-3 | |

| Record name | 2-Bromo-4-fluoro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)

![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)